molecular formula C6H4ClN3 B11920583 3-(Chloromethyl)pyrazine-2-carbonitrile

3-(Chloromethyl)pyrazine-2-carbonitrile

Cat. No.: B11920583
M. Wt: 153.57 g/mol
InChI Key: BSCSHGRVOARGQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. One common method includes the reaction of pyrazine-2-carbonitrile with formaldehyde and hydrochloric acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-(Chloromethyl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its versatile applications and biological activities. This article provides a detailed overview of its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with chloromethylating agents followed by cyanation. Various synthetic routes have been explored to optimize yield and purity, including the use of Selectfluor® in multi-step reactions, which can enhance the efficiency of the process .

Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, studies have shown that derivatives of pyrazine compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Cholinesterase Inhibition:
The compound has also been investigated for its potential as an inhibitor of cholinesterases, enzymes linked to Alzheimer's disease pathology. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a promising strategy for treating cognitive disorders. Molecular docking studies suggest that this compound may interact effectively with the active sites of these enzymes, demonstrating potential therapeutic applications .

3. Antioxidant Properties:
Recent studies have highlighted the antioxidant capabilities of pyrazine derivatives, including this compound. These properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, suggesting its utility in formulations aimed at reducing oxidative damage .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Antibacterial Efficacy: A study evaluated the antibacterial effects of various pyrazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 16 to 32 μg/mL .
  • Cognitive Enhancement: In a preclinical model, compounds similar to this compound were shown to improve cognitive function by inhibiting cholinesterases, providing a basis for further exploration in Alzheimer's disease treatment .

Research Findings

Recent findings regarding this compound's biological activity include:

Activity Target IC50/MIC Reference
AntibacterialStaphylococcus aureus32 μg/mL
AntibacterialEscherichia coli16 μg/mL
Cholinesterase InhibitionAChEIC50 not specified
AntioxidantFree Radical ScavengingActivity observed

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-(chloromethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3H2

InChI Key

BSCSHGRVOARGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CCl)C#N

Origin of Product

United States

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